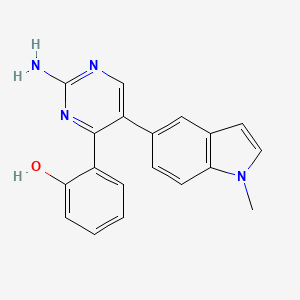
6-(1,2,3,4-Tetrahydro-1-isoquinolinyl)-1,3-benzodioxol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1,2,3,4-Tetrahydro-1-isoquinolinyl)-1,3-benzodioxol-5-ol is a complex organic compound that features a benzodioxole ring fused with a tetrahydroisoquinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,2,3,4-Tetrahydro-1-isoquinolinyl)-1,3-benzodioxol-5-ol typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Construction of the Tetrahydroisoquinoline Moiety: This step often involves the Pomeranz–Fritsch–Bobbitt cyclization, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline core.
Coupling of the Two Moieties: The final step involves coupling the benzodioxole ring with the tetrahydroisoquinoline moiety, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
6-(1,2,3,4-Tetrahydro-1-isoquinolinyl)-1,3-benzodioxol-5-ol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions include quinone derivatives, reduced tetrahydroisoquinoline derivatives, and various substituted benzodioxole compounds .
Wissenschaftliche Forschungsanwendungen
6-(1,2,3,4-Tetrahydro-1-isoquinolinyl)-1,3-benzodioxol-5-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and receptor binding.
Industry: It is used in the development of novel materials and as a precursor for various chemical products.
Wirkmechanismus
The mechanism of action of 6-(1,2,3,4-Tetrahydro-1-isoquinolinyl)-1,3-benzodioxol-5-ol involves its interaction with specific molecular targets:
Molecular Targets: It binds to certain enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation and neuroprotection.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)acetic acid: This compound shares a similar tetrahydroisoquinoline core but differs in its functional groups.
4-[(6,7-Dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl]phenol: Another related compound with a phenol group instead of a benzodioxole ring.
Uniqueness
6-(1,2,3,4-Tetrahydro-1-isoquinolinyl)-1,3-benzodioxol-5-ol is unique due to its benzodioxole ring, which imparts distinct chemical properties and potential biological activities not found in its analogs .
Eigenschaften
CAS-Nummer |
1296674-41-3 |
|---|---|
Molekularformel |
C16H15NO3 |
Molekulargewicht |
269.3 |
IUPAC-Name |
6-(1,2,3,4-tetrahydroisoquinolin-1-yl)-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C16H15NO3/c18-13-8-15-14(19-9-20-15)7-12(13)16-11-4-2-1-3-10(11)5-6-17-16/h1-4,7-8,16-18H,5-6,9H2 |
InChI-Schlüssel |
HVIMXNIMEPZROS-UHFFFAOYSA-N |
SMILES |
C1CNC(C2=CC=CC=C21)C3=CC4=C(C=C3O)OCO4 |
Synonyme |
6-(1,2,3,4-Tetrahydro-1-isoquinolinyl)-1,3-benzodioxol-5-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B596461.png)



![N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide](/img/structure/B596469.png)

